molecular formula C10H22O7 B087275 Dipentaerythritol CAS No. 126-58-9

Dipentaerythritol

Cat. No. B087275
Key on ui cas rn: 126-58-9
M. Wt: 254.28 g/mol
InChI Key: TXBCBTDQIULDIA-UHFFFAOYSA-N
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Patent
US05319024

Procedure details

The compound (A) can also be prepared by polymerization of the reaction product of the compound [5] with an α,β-unsaturated hydroxyl compound, such as 2-hydroxyethyl acrylate, 2-hydroxyethyl methacrylate, 2-hydroxypropyl acrylate, 2-hydroxypropyl methacrylate, 3-hydroxypropyl acrylate, 3-hydroxypropyl methacrylate, 2-hydroxybutyl acrylate, 2-hydroxybutyl methacrylate, 3-hydroxybutyl acrylate, 3-hydroxybutyl methacrylate, 4-hydroxybutyl acrylate, 4-hydroxybutyl methacrylate, dipentaerythritol hexa(meth)acrylate, hexa(meth)acrylate of a compound formed by addition of dipentaerythritol with ε-caprolactone and the like, or with a corresponding α,β-unsaturated thiol compound. The compound (A) can also be prepared by copolymerization of the reaction product with an α,β-unsaturated compound having no functional groups. Examples of the α,β-unsaturated compound having no functional groups are: methyl (meth)acrylate, ethyl (meth)acrylate, n-propyl (meth)acrylate, isopropyl (meth)acrylate, n-butyl (meth)acrylate, isobutyl (meth)acrylate, sec-butyl (meth)acrylate, t-butyl (meth)acrylate, cyclohexyl (meth)acrylate, 2-ethylhexyl (meth)acrylate, lauryl (meth)acrylate, stearyl (meth)acrylate, styrene, α-methylstyrene, p-vinyltoluene, acrylonitrile and the like.
[Compound]
Name
compound ( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound [ 5 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydroxyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-hydroxybutyl acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dipentaerythritol hexa(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexa(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH2:7]O)(=[O:4])[CH:2]=[CH2:3].[C:9](OC[CH2:16][OH:17])(=O)C(C)=C.C(OC[CH:24]([OH:26])C)(=O)C=C.C(OC[CH:34]([OH:36])C)(=O)C(C)=C.[C:37](OCCCO)(=[O:40])C=C.[C:46](OCCCO)(=[O:50])C(C)=C.C(OCC(O)CC)(=[O:59])C=C.C(OCC(O)CC)(=O)C(C)=C.C(OCCC(O)C)(=O)C=C.C(OCCC(O)C)(=O)C(C)=C.C(OCCCCO)(=O)C=C.C(OCCCCO)(=O)C(C)=C>>[OH:40][CH2:37][C:7]([CH2:16][OH:17])([CH2:6][O:5][CH2:1][C:2]([CH2:3][OH:59])([CH2:24][OH:26])[CH2:34][OH:36])[CH2:46][OH:50].[C:1]1(=[O:4])[O:5][CH2:6][CH2:7][CH2:9][CH2:3][CH2:2]1

Inputs

Step One
Name
compound ( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
compound [ 5 ]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
hydroxyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCC(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC(CC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCC(CC)O
Name
3-hydroxybutyl acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCCC(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCC(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCCCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCCCO
Name
dipentaerythritol hexa(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
hexa(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCC(CO)(COCC(CO)(CO)CO)CO
Name
Type
product
Smiles
C1(CCCCCO1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05319024

Procedure details

The compound (A) can also be prepared by polymerization of the reaction product of the compound [5] with an α,β-unsaturated hydroxyl compound, such as 2-hydroxyethyl acrylate, 2-hydroxyethyl methacrylate, 2-hydroxypropyl acrylate, 2-hydroxypropyl methacrylate, 3-hydroxypropyl acrylate, 3-hydroxypropyl methacrylate, 2-hydroxybutyl acrylate, 2-hydroxybutyl methacrylate, 3-hydroxybutyl acrylate, 3-hydroxybutyl methacrylate, 4-hydroxybutyl acrylate, 4-hydroxybutyl methacrylate, dipentaerythritol hexa(meth)acrylate, hexa(meth)acrylate of a compound formed by addition of dipentaerythritol with ε-caprolactone and the like, or with a corresponding α,β-unsaturated thiol compound. The compound (A) can also be prepared by copolymerization of the reaction product with an α,β-unsaturated compound having no functional groups. Examples of the α,β-unsaturated compound having no functional groups are: methyl (meth)acrylate, ethyl (meth)acrylate, n-propyl (meth)acrylate, isopropyl (meth)acrylate, n-butyl (meth)acrylate, isobutyl (meth)acrylate, sec-butyl (meth)acrylate, t-butyl (meth)acrylate, cyclohexyl (meth)acrylate, 2-ethylhexyl (meth)acrylate, lauryl (meth)acrylate, stearyl (meth)acrylate, styrene, α-methylstyrene, p-vinyltoluene, acrylonitrile and the like.
[Compound]
Name
compound ( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound [ 5 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydroxyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-hydroxybutyl acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dipentaerythritol hexa(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexa(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH2:7]O)(=[O:4])[CH:2]=[CH2:3].[C:9](OC[CH2:16][OH:17])(=O)C(C)=C.C(OC[CH:24]([OH:26])C)(=O)C=C.C(OC[CH:34]([OH:36])C)(=O)C(C)=C.[C:37](OCCCO)(=[O:40])C=C.[C:46](OCCCO)(=[O:50])C(C)=C.C(OCC(O)CC)(=[O:59])C=C.C(OCC(O)CC)(=O)C(C)=C.C(OCCC(O)C)(=O)C=C.C(OCCC(O)C)(=O)C(C)=C.C(OCCCCO)(=O)C=C.C(OCCCCO)(=O)C(C)=C>>[OH:40][CH2:37][C:7]([CH2:16][OH:17])([CH2:6][O:5][CH2:1][C:2]([CH2:3][OH:59])([CH2:24][OH:26])[CH2:34][OH:36])[CH2:46][OH:50].[C:1]1(=[O:4])[O:5][CH2:6][CH2:7][CH2:9][CH2:3][CH2:2]1

Inputs

Step One
Name
compound ( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
compound [ 5 ]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
hydroxyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCC(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC(CC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCC(CC)O
Name
3-hydroxybutyl acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCCC(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCC(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCCCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCCCO
Name
dipentaerythritol hexa(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
hexa(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCC(CO)(COCC(CO)(CO)CO)CO
Name
Type
product
Smiles
C1(CCCCCO1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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